molecular formula C21H23N5O2S B2519905 2-(benzylthio)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1203361-71-0

2-(benzylthio)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2519905
CAS RN: 1203361-71-0
M. Wt: 409.51
InChI Key: FQTROIBKQDVBRC-UHFFFAOYSA-N
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Description

The compound "2-(benzylthio)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide" is a chemical entity that appears to be related to a class of acetamide derivatives. These compounds are of interest due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their chemical properties and bioactivity.

Synthesis Analysis

The synthesis of related acetamide derivatives involves the reaction of thione derivatives with chloroacetamide compounds. For instance, a series of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives were synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds . Similarly, novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides were synthesized, indicating a versatile approach to creating a variety of acetamide derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The structural analysis ensures that the desired chemical modifications have been successfully incorporated into the final product.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their pKa values, which indicate the acidity and the sites of protonation. For the related compounds studied, the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring . These protonation sites are important for understanding the interaction of these compounds with biological targets and their overall reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants, were determined using UV spectroscopic studies. The first pKa values of the compounds studied ranged between 5.91 and 8.34, while the second pKa values varied between 3.02 and 4.72 . These values are indicative of the compounds' acid-base behavior in solution, which can influence their solubility, stability, and biological activity. Additionally, the bioactivity of these compounds was evaluated, with some showing good inhibition effects against bacteria and algae . This suggests that the acetamide derivatives have potential as antimicrobial agents.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-(benzylthio)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Research has shown that derivatives of pyrimidine and pyrazole, related to the given compound, have been synthesized through different methods and evaluated for their insecticidal, antimicrobial, and antitumor activities.

  • Insecticidal and Antibacterial Potential : Compounds derived from pyrimidine linked to pyrazole have been synthesized and tested for their efficacy against Pseudococcidae insects and selected microorganisms, showing promising insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).

  • Antimicrobial Activities : Various new heterocycles incorporating the antipyrine moiety, related closely to the core structure of the queried compound, have been synthesized. These compounds have undergone tests to evaluate their antimicrobial properties, yielding positive results against several bacterial strains (Bondock et al., 2008).

  • Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized from similar precursor compounds and assessed for their antitumor activities. Some of these synthesized compounds demonstrated inhibitory effects on various cancer cell lines, highlighting their potential as antitumor agents (Albratty et al., 2017).

  • Insecticidal Assessment Against Cotton Leafworm : The synthesis of heterocycles incorporating a thiadiazole moiety, analogous to the structure of the requested compound, has shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing new agrochemicals to protect crops from pests (Fadda et al., 2017).

properties

IUPAC Name

2-benzylsulfanyl-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-14(2)22-21(24-20(13)28)26-18(10-17(25-26)16-8-9-16)23-19(27)12-29-11-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTROIBKQDVBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)CSCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

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